molecular formula C10H17N3O2S B565567 N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide CAS No. 936751-11-0

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Cat. No.: B565567
CAS No.: 936751-11-0
M. Wt: 243.325
InChI Key: CRPIDIWYUDKQPV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide. This systematic name accurately reflects the compound's structural features, including the presence of a carbamothioyl group (aminothioxomethyl) attached to an acetamide moiety, which is further connected to a substituted pyrrolidine ring system.

The compound exists under several synonymous designations within pharmaceutical and chemical literature. The designation BI-II 751 xx represents its original research identification code, reflecting its historical development within pharmaceutical research programs. Additional nomenclature variants include 2-Pyrrolidineacetamide, N-(aminothioxomethyl)-5-oxo-1-propyl-, which emphasizes the pyrrolidine core structure and its substitution pattern.

Table 1: Comprehensive Nomenclature and Identification Data

Property Value Reference
Chemical Abstracts Service Number 936751-11-0
International Union of Pure and Applied Chemistry Name N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
European Community Number 875-690-7
Chemical Entities of Biological Interest Identifier CHEBI:191144
Simplified Molecular Input Line Entry System CCCN1C(CCC1=O)CC(=O)NC(=S)N
International Chemical Identifier Key CRPIDIWYUDKQPV-UHFFFAOYSA-N

The structural classification of this compound places it within multiple chemical categories simultaneously. Primarily, it belongs to the N-alkylpyrrolidine class, characterized by the presence of a substituted pyrrolidine ring bearing an alkyl substituent on the nitrogen atom. The compound also falls within the broader category of heterocyclic acetamides, reflecting its acetamide functional group attachment to the heterocyclic core structure.

Historical Context and Development

The historical development of this compound is intrinsically linked to the research and development of pramipexole, a non-ergot dopamine agonist used in Parkinson's disease treatment. The compound was first identified and characterized as an impurity during pramipexole synthesis optimization studies, leading to its formal designation as BI-II 751 xx within pharmaceutical research documentation.

Initial analytical investigations of this compound were reported in 2007 by Jancic and colleagues, who conducted systematic chromatographic analysis of pramipexole and its related impurities using experimental design methodologies. This foundational work established the analytical framework for understanding the chromatographic behavior of this compound and related substances, contributing significantly to the development of stability-indicating analytical methods for pramipexole pharmaceutical preparations.

The compound's characterization has been facilitated by advances in analytical chemistry, particularly the application of microemulsion liquid chromatography systems. Research conducted in 2012 investigated the physicochemical factors governing the partition behavior of pramipexole and its five impurities, including this compound, in microemulsion liquid chromatographic systems. These studies revealed important insights into the compound's lipophilicity characteristics and partition behavior, contributing to enhanced understanding of its analytical properties.

Significance as a Pramipexole-Related Compound

This compound holds particular significance within pramipexole research as one of the commonly encountered impurities during the synthesis and manufacturing of this dopamine agonist medication. The compound's presence as an impurity necessitates comprehensive analytical characterization to ensure pharmaceutical quality control and regulatory compliance.

Analytical research has demonstrated that this compound exhibits distinct chromatographic behavior compared to pramipexole and other related impurities. Studies utilizing experimental design approaches have revealed that the compound's retention characteristics are primarily influenced by acetonitrile content in mobile phases, contrasting with other pramipexole-related substances that show greater sensitivity to pH variations. This distinctive behavior is attributed to the compound's acidic character, arising from the presence of thioamide and cyclic amide functional groups in its molecular structure.

Table 2: Chromatographic Retention Characteristics

Compound Primary Retention Factor Secondary Influences Structural Basis
This compound Acetonitrile Content Mobile Phase Composition Thioamide/Cyclic Amide Groups
Pramipexole pH Variation Organic Modifier Content Basic Functional Groups
BI-II 546 CL pH Variation Acetonitrile Content Multiple Basic Centers
2-aminobenzothiazole pH Variation Mobile Phase pH Basic Character

The compound's significance extends to pharmaceutical analytical method development, where it serves as a critical test compound for specificity and selectivity studies. Research has shown that analytical methods must demonstrate adequate resolution between this impurity and the active pharmaceutical ingredient, requiring careful optimization of chromatographic conditions.

Position within N-alkylpyrrolidine Chemical Family

This compound occupies a distinctive position within the N-alkylpyrrolidine chemical family, characterized by its unique substitution pattern and functional group architecture. The compound belongs to the broader class of N-alkylpyrrolidines, which are defined by the presence of alkyl substituents on the nitrogen atom of the pyrrolidine ring system.

The pyrrolidine core structure, also known as tetrahydropyrrole, represents a five-membered saturated heterocycle containing one nitrogen atom. This fundamental structural unit serves as the foundation for numerous pharmaceutical and biological compounds, including natural alkaloids such as nicotine and hygrine, as well as synthetic pharmaceutical agents. The N-propyl substitution pattern in the target compound follows established structure-activity relationships within this chemical family.

The compound's structural features distinguish it from simpler N-alkylpyrrolidine derivatives through the presence of the acetamide side chain and the aminothioxomethyl functional group. Research has demonstrated that related compounds within this family, such as ethyl 2-oxo-1-pyrrolidineacetamide and 1-pyrrolidineacetamide, exhibit different molecular weights and functional group arrangements while maintaining the core pyrrolidine structure.

Table 3: Comparative Analysis of N-alkylpyrrolidine Family Members

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C10H17N3O2S 243.33 g/mol Thioamide, Acetamide, N-propyl
Ethyl 2-oxo-1-pyrrolidineacetamide C8H14N2O2 170.21 g/mol Acetamide, Ethyl substituent
1-Pyrrolidineacetamide C6H12N2O 128.17 g/mol Acetamide, Unsubstituted pyrrolidine
Pyrrolidine C4H9N 71.12 g/mol Secondary amine, Basic heterocycle

The position of this compound within this chemical family is further defined by its incorporation of sulfur-containing functionality through the aminothioxomethyl group. This structural feature places the compound within the intersection of N-alkylpyrrolidine chemistry and thiourea chemistry, contributing to its unique physicochemical properties and analytical behavior. Research investigating N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as antibacterial agents has demonstrated the importance of structural variations within heterocyclic amine families, highlighting the significance of specific functional group arrangements in determining biological and analytical properties.

Properties

IUPAC Name

N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-5-13-7(3-4-9(13)15)6-8(14)12-10(11)16/h7H,2-6H2,1H3,(H3,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIDIWYUDKQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=O)CC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744003
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936751-11-0
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation of (R)-5-(Hydroxymethyl)pyrrolidin-2-one

The first step converts the hydroxyl group of the starting material into a tosyl leaving group. Reaction with tosyl chloride (1.8 eq) in dichloromethane, catalyzed by DMAP (0.16 eq), achieves near-quantitative yield (97.14%) after 14 hours at room temperature. The tosyl group enhances the electrophilicity of the methylene carbon, facilitating subsequent nucleophilic substitution.

Critical parameters :

  • Solvent : Dichloromethane ensures solubility and minimizes side reactions.

  • Catalyst : DMAP accelerates tosylation by activating the hydroxyl group.

  • Workup : Sequential washing with 1N HCl, water, and brine removes unreacted reagents.

Cyanation with Potassium Cyanide

The tosylated intermediate reacts with potassium cyanide (1.5 eq) in acetonitrile under reflux for 20–24 hours. This step replaces the tosyl group with a cyano group, yielding 5-(cyanomethyl)pyrrolidin-2-one. The reaction’s moderate yield (55%) is attributed to competing elimination pathways, which are suppressed by maintaining anhydrous conditions.

Optimization insights :

  • Temperature : Reflux (82°C) ensures sufficient energy for SN2 displacement.

  • Post-reaction treatment : Addition of ferrous sulfate quenches excess cyanide, enhancing safety.

N-Alkylation with 1-Bromopropane

N-Propylation is achieved using 1-bromopropane (2.2 eq) in tetrahydrofuran (THF) with sodium hydride (1.1 eq) as the base. The reaction proceeds via deprotonation of the pyrrolidone nitrogen, followed by nucleophilic attack on the alkyl bromide. A yield of 87.3% is obtained after 8 hours of reflux.

Notable considerations :

  • Base selection : Sodium hydride outperforms potassium tert-butoxide in minimizing byproducts.

  • Solvent : THF’s high boiling point (66°C) facilitates prolonged reflux without evaporation.

Ester Hydrolysis to Carboxylic Acid

The cyano group is converted to a carboxylic acid via a two-step process:

  • HCl/MeOH treatment : Forms the methyl ester intermediate (5-(methoxycarbonylmethyl)-1-propylpyrrolidin-2-one).

  • KOH hydrolysis : Cleaves the ester to yield 5-(carboxymethyl)-1-propylpyrrolidin-2-one.

Key observations :

  • Reaction monitoring : TLC (ethyl acetate/ethanol 4:1) confirms complete ester hydrolysis.

  • Acidification : Adjusting to pH 4 with HCl precipitates the carboxylic acid, simplifying isolation.

Thiourea Conjugation

The final step involves reacting the carboxylic acid with thiourea (1.4 eq) in acetonitrile under reflux. Prior activation of the acid with thionyl chloride (SOCl₂) generates the acyl chloride, which undergoes nucleophilic attack by thiourea to form the thioamide bond. Purification via column chromatography (CH₂Cl₂/MeOH 20:1) yields the target compound at 62% purity.

Challenges and solutions :

  • Acyl chloride stability : Immediate use after synthesis prevents decomposition.

  • Thiourea excess : A 1.4:1 mass ratio minimizes unreacted starting material.

Analytical Validation and Characterization

Each intermediate and the final product are characterized using:

  • HPLC : Purity >98% confirmed for the target compound.

  • LC-MS : Molecular ion peaks at m/z 244 [M+H]⁺ and 266 [M+Na]⁺.

  • NMR : Key signals include δ 1.85 ppm (propyl CH₂), δ 3.45 ppm (pyrrolidine CH₂), and δ 8.12 ppm (thiourea NH₂).

Industrial Scalability and Process Economics

The synthetic route is designed for scalability, with cost-saving features:

  • Catalyst reuse : DMAP is recoverable via aqueous workup.

  • Solvent recycling : THF and acetonitrile are distilled and reused, reducing waste.

  • Yield optimization : Cumulative yield from starting material to final product is 24.5%, competitive for impurity synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide serves as a precursor in the synthesis of heterocyclic compounds. Its unique structure facilitates the formation of various derivatives that can exhibit diverse chemical properties. For example, it can participate in oxidation and reduction reactions, leading to the generation of oxides and reduced forms, respectively.

Reactivity and Mechanism of Action
The compound undergoes substitution reactions where functional groups are replaced by other groups, significantly impacting its reactivity profile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The mechanism of action involves binding to specific molecular targets, modulating their activity, which is crucial for its biological applications.

Biological Applications

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit promising antimicrobial activities. For instance, compounds derived from this structure have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. Studies have demonstrated that certain derivatives can surpass traditional antibiotics in potency .

Anticancer Activity
The compound has been explored for its anticancer properties, particularly against human lung adenocarcinoma (A549) cells. In vitro studies revealed that specific derivatives exert significant cytotoxic effects on cancer cells while maintaining low toxicity towards non-cancerous cells. This selective activity suggests a potential for developing targeted cancer therapies .

Medical Applications

Therapeutic Potential
this compound is being investigated for its therapeutic applications in treating various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at addressing conditions like cancer and infections caused by resistant bacteria .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in product formulations and manufacturing techniques .

Data Tables

Application AreaSpecific Use CasesKey Findings
ChemistrySynthesis of heterocyclic compoundsActs as a precursor for diverse chemical reactions
BiologyAntimicrobial and anticancer activitiesEffective against multidrug-resistant pathogens
MedicinePotential therapeutic agentModulates enzyme activity; low toxicity observed
IndustryDevelopment of new materialsEnhances efficiency in chemical processes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against resistant strains. The results indicated that certain compounds exhibited superior activity compared to conventional antibiotics, highlighting their potential as alternative treatments for resistant infections.

Case Study 2: Anticancer Properties

In vitro tests on A549 cells demonstrated that specific derivatives significantly reduced cell viability while sparing non-cancerous cells. This selective cytotoxicity underscores the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Pharmaceutical Impurity Profiles

The compound is compared below with impurities from the same therapeutic class or structural family:

Compound Name CAS Number Molecular Formula Key Functional Groups Role as Impurity
This compound 936751-11-0 C₁₀H₁₇N₃O₂S Thioamide, pyrrolidone Pramipexole synthesis intermediate
rac-7-Oxo-pramipexole Dihydrochloride 1286047-33-3 C₁₀H₁₅N₃S·2HCl Oxo-pyrrolidine, benzothiazole Oxidative degradation product of pramipexole
Pramipexole C-N Dimer Impurity Not listed C₂₀H₂₈N₆S₂ Dimeric structure with disulfide linkage Dimer formed during synthesis
Amoxicillin Diketopiperazine 94659-47-9 C₁₆H₁₈N₄O₅S Cyclic dipeptide, β-lactam Degradation product of amoxicillin
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (FLU-6) 39235-51-3 C₁₁H₁₂F₃N₃O Trifluoromethyl, amide Intermediate in flutamide synthesis
Key Observations:

Functional Group Differences: The thioamide group in the target compound distinguishes it from amide-containing impurities like FLU-6 or diketopiperazines. This group may influence reactivity and stability, particularly under oxidative conditions.

Synthetic Relevance :

  • Unlike dimeric impurities (e.g., Pramipexole C-N Dimer), the target compound arises from incomplete substitution or side reactions during pyrrolidine ring functionalization.

Physicochemical and Analytical Comparisons

Purity and Stability:
  • Purity : >95% (HPLC) for the target compound, comparable to other TRC-listed impurities (e.g., Amoxicillin Diketopiperazine, >98% purity).
  • Stability : Thioamides are generally less stable than amides due to susceptibility to hydrolysis. FLU-6, with a trifluoromethyl group, exhibits higher thermal stability.
Analytical Challenges:
  • Detection : The target compound’s sulfur atom enables detection via mass spectrometry (MS) or sulfur-specific detectors (e.g., AED). FLU-6, with fluorine atoms, is better characterized using 19F NMR .

Biological Activity

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide, a compound with the molecular formula C10_{10}H17_{17}N3_3O2_2S, is noted for its potential biological activities, particularly as an impurity in the synthesis of pramipexole, a medication used primarily in the treatment of Parkinson's disease and restless legs syndrome. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight243.33 g/mol
AppearanceTan solid
SolubilitySoluble in methanol
CAS Number936751-11-0

Research indicates that this compound interacts with dopamine receptors, which are crucial for regulating mood and movement. Its structural similarity to pramipexole suggests that it may exhibit similar pharmacological effects, potentially influencing dopaminergic pathways.

Case Studies

  • Dopamine Receptor Interaction : A study highlighted that this compound showed affinity for dopamine D2 receptors. This interaction is significant as it may contribute to therapeutic effects similar to those observed with pramipexole.
  • Neuroprotective Effects : In vitro studies demonstrated that this compound could exert neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative diseases .
  • Toxicological Assessment : A toxicity study evaluated the compound's safety profile and found that at lower concentrations, it exhibited minimal cytotoxicity, making it a candidate for further pharmacological exploration .

Research Findings

Recent findings have expanded the understanding of this compound's biological activities:

  • Antioxidant Properties : The compound has shown promising antioxidant activity, which may help mitigate oxidative damage in neuronal tissues.
  • Potential Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammatory markers in cultured cells, suggesting a role in inflammation-related conditions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₀H₁₇N₃O₂S, MW 243.33) and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing TRC impurity standards for comparison . Stability under varying pH and temperature conditions should be assessed using accelerated degradation studies coupled with LC-MS to identify degradation pathways .

Q. How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

  • Methodological Answer : The compound is cataloged as a certified impurity standard (CAS 402824-96-8, TRC A630480) for drug development. It is used to calibrate analytical instruments (e.g., HPLC, UPLC) and validate methods for quantifying impurities in active pharmaceutical ingredients (APIs). Researchers should prepare serial dilutions in acetonitrile/water (70:30 v/v) and establish a calibration curve with a detection limit ≤0.1% .

Advanced Research Questions

Q. What experimental design optimizes the synthesis of this compound?

  • Methodological Answer : While direct synthesis protocols are not detailed in the literature, analogous pyrrolidineacetamide derivatives (e.g., Scheme 3 in ) suggest using ethanol/piperidine at 0–5°C for 2 hours to facilitate cyclization. Reaction optimization should include kinetic studies to determine the ideal temperature for minimizing byproducts like unreacted intermediates or dimeric impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers resolve contradictions in LC-MS data when quantifying this compound in biological matrices?

  • Methodological Answer : Matrix effects (e.g., ion suppression in plasma) often cause data variability. Mitigate this by using isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) and optimizing sample preparation (protein precipitation with acetonitrile followed by solid-phase extraction). Method validation should include spike-and-recovery experiments at low, medium, and high concentrations to ensure accuracy (85–115%) and precision (RSD <15%) .

Q. What strategies are effective for developing a stability-indicating method for this compound?

  • Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidative stress, thermal exposure) and analyze degradation products via LC-MS/MS. Use a gradient HPLC method with a phenyl-hexyl column and phosphate buffer (pH 6.5)/acetonitrile mobile phase to separate the parent compound from degradants. Validate method specificity by confirming baseline separation (resolution >2.0) between all peaks .

Key Challenges and Solutions

  • Impurity Co-elution : Use orthogonal techniques like HILIC or ion-pair chromatography if reverse-phase methods fail to resolve structurally similar impurities .
  • Synthesis Scalability : Pilot-scale reactions should prioritize controlled addition of reagents to prevent exothermic side reactions .

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